molecular formula C13H13NOS B2414526 N-(1-phenylethyl)thiophene-2-carboxamide CAS No. 313516-35-7

N-(1-phenylethyl)thiophene-2-carboxamide

Cat. No.: B2414526
CAS No.: 313516-35-7
M. Wt: 231.31
InChI Key: LEDNWIDPUBDPLC-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)thiophene-2-carboxamide: is a chiral carboxamide compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a thiophene ring, a phenylethyl group, and a carboxamide functional group, making it a versatile molecule for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 1-phenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(1-phenylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .

Scientific Research Applications

N-(1-phenylethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with cellular signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

    N-(1-phenylethyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(1-phenylethyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.

    N-(1-phenylethyl)benzene-2-carboxamide: Features a benzene ring instead of a thiophene ring.

Uniqueness: N-(1-phenylethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or materials are required .

Properties

IUPAC Name

N-(1-phenylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDNWIDPUBDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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